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(4-chloro-3-nitro-1H-pyrazol-1-yl)methanol

Cat. No.: B2630121
CAS No.: 957023-24-4
M. Wt: 177.54
InChI Key: MRWJHTWUGHYVHZ-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Scaffold in Contemporary Organic Chemistry

The pyrazole scaffold, a five-membered aromatic ring containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry. mdpi.comnih.gov Its unique structural and electronic properties have made it a cornerstone in the synthesis of a wide array of important molecules. Pyrazoles are not only integral to numerous pharmaceuticals but also find applications in agrochemicals, such as insecticides and herbicides. mdpi.comnih.govlifechemicals.com The versatility of the pyrazole ring allows it to serve as a core component in drugs with diverse therapeutic actions, including anti-inflammatory, anticancer, and antimicrobial agents. globalresearchonline.netmdpi.com Notable examples of pyrazole-containing drugs include the anti-inflammatory agent Celecoxib and the erectile dysfunction drug Sildenafil, which underscore the scaffold's broad utility. mdpi.comnih.govtandfonline.com Beyond medicine, pyrazole derivatives are employed as ligands in coordination chemistry and for the recovery of heavy metals. lifechemicals.com

Table 1: General Properties of the Parent Pyrazole Molecule

Property Value
Molecular Formula C₃H₄N₂
Molar Mass 68.08 g/mol
Appearance Aromatic heterocyclic organic compound
Structure Five-membered ring with three carbon and two adjacent nitrogen atoms. globalresearchonline.net
Aromaticity Planar, conjugated ring with six delocalized π-electrons. globalresearchonline.net

| Reactivity | Capable of electrophilic substitution (preferentially at position 4) and nucleophilic attack (at positions 3 and 5). nih.gov |

Overview of Functionalized Pyrazoles: Structural Diversity and Research Interest

The true strength of the pyrazole scaffold lies in the ease with which it can be functionalized, leading to vast structural diversity. mdpi.com Researchers have developed numerous synthetic strategies to introduce a wide range of substituents at various positions on the pyrazole ring, significantly altering the molecule's physicochemical and biological properties. nih.govresearchgate.net Common functionalizations include the introduction of amino, nitro, halogen, and carboxyl groups. mdpi.comontosight.ai This diversity has fueled intense research interest, as different substitution patterns can fine-tune a molecule's activity for specific biological targets. researchgate.net For instance, amino-substituted pyrazoles are a versatile framework in drug discovery, with different positional isomers showing promise as anticancer, anti-inflammatory, and antibacterial agents. mdpi.com The ability to create large libraries of diverse pyrazole derivatives makes them highly valuable in high-throughput screening for new drug candidates and other applications. lifechemicals.com

Specific Focus on 1-Substituted Pyrazolylmethanols in Synthetic Methodologies

Among the various classes of functionalized pyrazoles, 1-substituted pyrazolylmethanols are of particular interest as versatile synthetic intermediates. The introduction of a hydroxymethyl (-CH₂OH) group at the N-1 position of the pyrazole ring provides a crucial chemical handle for further molecular elaboration. This functional group can be readily transformed into other moieties or used to link the pyrazole core to larger molecular architectures. For example, the synthesis of certain N-substituted aminopyrazoles proceeds through a 1-(hydroxymethyl)-pyrazole derivative, highlighting its role as a key building block. nih.gov The regiocontrolled synthesis of 1-substituted pyrazoles is a significant area of research, as the biological activity of the resulting compounds often depends on the specific arrangement of substituents. nih.gov The ability to selectively introduce the hydroxymethyl group at the N-1 position is therefore a valuable tool for synthetic chemists aiming to construct complex, biologically active molecules.

Rationale for Academic Investigation of (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol

The academic investigation of this compound is driven by its potential as a highly versatile and reactive building block for organic synthesis. The specific combination of functional groups on the pyrazole ring makes this compound a rich platform for creating novel derivatives. Each substituent offers distinct opportunities for chemical modification:

The 3-nitro group: As a strong electron-withdrawing group, it activates the pyrazole ring for certain reactions. Furthermore, the nitro group can be readily reduced to an amino group, which is a key functional moiety in many biologically active compounds and can serve as a point for further derivatization.

The 4-chloro group: Halogen atoms on the pyrazole ring are valuable handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon-based substituents at this position. This enables the systematic exploration of structure-activity relationships.

The 1-hydroxymethyl group: As discussed, this group provides a reactive site for attaching the entire substituted pyrazole scaffold to other molecules through esterification, etherification, or conversion to other functional groups like halides or amines.

The strategic placement of these three functional groups on a single pyrazole core creates a trifunctional intermediate. This allows for selective and sequential chemical transformations, providing a pathway to complex molecular targets that would be difficult to access through other means. The study of this compound is therefore motivated by the need to develop new synthetic routes to novel, highly decorated pyrazole derivatives for potential applications in medicinal chemistry, materials science, and agrochemistry.

Precursor Synthesis Strategies for 4-chloro-3-nitro-1H-pyrazole

The synthesis of 4-chloro-3-nitro-1H-pyrazole can be approached through various strategies involving the introduction of chloro and nitro substituents onto the pyrazole ring. Key methods include the halogenation of pyrazole derivatives and the nitration of pyrazole ring systems. The sequential introduction of these two moieties is a critical aspect of the synthetic design.

Halogenation Approaches for Pyrazole Derivatives

The chlorination of the pyrazole ring is a fundamental step in the synthesis of the target precursor. Generally, the halogenation of pyrazoles occurs preferentially at the C4 position due to the electronic properties of the ring system. Various chlorinating agents can be employed for this transformation. A common method for the preparation of 4-chloropyrazoles involves the reaction of a pyrazole with hypochloric acid or its salts in the substantial absence of carboxylic acid.

Nitration Reactions of Pyrazole Ring Systems

The introduction of a nitro group onto the pyrazole ring is another key transformation. The nitration of pyrazole and its derivatives can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The conditions of the nitration reaction, such as temperature and reaction time, are crucial for controlling the degree of nitration. For instance, the nitration of 4-chloropyrazole with a mixture of nitric acid and sulfuric acid has been shown to produce 4-chloro-3,5-dinitropyrazole under certain conditions, suggesting that mononitration could be achieved by carefully controlling the reaction parameters. researchgate.net

Sequential Introduction of Chloro and Nitro Moieties

A logical and commonly employed strategy for the synthesis of 4-chloro-3-nitro-1H-pyrazole involves a two-step sequence: the chlorination of 1H-pyrazole followed by the nitration of the resulting 4-chloro-1H-pyrazole.

The initial step is the chlorination of 1H-pyrazole to yield 4-chloro-1H-pyrazole. This can be accomplished using various chlorinating agents. Subsequently, the 4-chloro-1H-pyrazole is subjected to nitration. The directing effects of the existing chloro substituent and the pyrazole ring nitrogen atoms will influence the position of the incoming nitro group. While dinitration can occur, careful control of the reaction conditions can favor the formation of the desired 4-chloro-3-nitro-1H-pyrazole.

An alternative sequential approach would be the nitration of 1H-pyrazole to form 3-nitro-1H-pyrazole, followed by chlorination. The regioselectivity of the chlorination step on the 3-nitropyrazole ring would be critical in determining the feasibility of this route.

Installation of the 1-Hydroxymethyl Group

Once the 4-chloro-3-nitro-1H-pyrazole precursor is obtained, the final step is the introduction of a hydroxymethyl group at the N1 position of the pyrazole ring. This can be achieved through a direct reaction with a formaldehyde (B43269) equivalent or via a two-step formylation and reduction pathway.

Direct Formylation and Reduction Pathways on Pyrazole Nitrogen

One approach to introduce the hydroxymethyl group is to first formylate the pyrazole nitrogen and then reduce the resulting formyl group. The Vilsmeier-Haack reaction is a well-established method for the formylation of various heterocyclic compounds, including pyrazoles. This reaction typically employs a mixture of phosphorus oxychloride and a formamide (B127407), such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the formylating agent. The resulting N-formylpyrazole can subsequently be reduced to the corresponding N-hydroxymethyl derivative using a suitable reducing agent like sodium borohydride.

Reaction of Pyrazole Nitrogen with Formaldehyde or Equivalents

A more direct method for the installation of the hydroxymethyl group is the reaction of the N-unsubstituted pyrazole with formaldehyde or its equivalents, such as paraformaldehyde. This reaction, known as hydroxymethylation, typically proceeds by the nucleophilic attack of the pyrazole nitrogen on the carbonyl carbon of formaldehyde. The reaction conditions for this transformation can vary, but it often involves heating the pyrazole with an excess of formaldehyde in a suitable solvent. This direct approach offers a more atom-economical route to the final product.

Below is a table summarizing the synthetic strategies:

StepMethodReagents and ConditionsProduct
Precursor Synthesis Sequential Chlorination and Nitration1. Chlorinating agent (e.g., SO₂Cl₂) on 1H-pyrazole. 2. Nitrating mixture (HNO₃/H₂SO₄) on 4-chloro-1H-pyrazole.4-chloro-3-nitro-1H-pyrazole
Hydroxymethylation Direct HydroxymethylationFormaldehyde or paraformaldehyde, often with heating.This compound
Hydroxymethylation Formylation and Reduction1. Vilsmeier-Haack reagents (e.g., POCl₃/DMF). 2. Reducing agent (e.g., NaBH₄).This compound

An in-depth analysis of the synthetic methodologies for producing this compound reveals a complex chemical landscape. The synthesis of this specific substituted pyrazole derivative requires careful consideration of multi-step pathways, the strategic use of protecting groups, the control of regioselectivity, and the growing importance of sustainable, green chemistry principles. This article explores these critical aspects of its synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4ClN3O3 B2630121 (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol CAS No. 957023-24-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-3-nitropyrazol-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O3/c5-3-1-7(2-9)6-4(3)8(10)11/h1,9H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWJHTWUGHYVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation of 4 Chloro 3 Nitro 1h Pyrazol 1 Yl Methanol

Reactivity of the Hydroxymethyl Functionality at the N1 Position

The hydroxymethyl group attached to the N1 position of the pyrazole (B372694) ring is a versatile functional handle that can undergo a variety of transformations typical of a primary alcohol. However, its reactivity is modulated by the electronic properties of the substituted pyrazole ring to which it is attached.

The primary alcohol moiety in (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol can be oxidized to the corresponding aldehyde or carboxylic acid under appropriate conditions. The choice of oxidizing agent determines the extent of the oxidation.

Oxidation to Aldehyde : Milder oxidizing agents are required to stop the oxidation at the aldehyde stage, forming 4-chloro-3-nitro-1H-pyrazole-1-carbaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions like the Swern or Moffatt oxidation are commonly employed for this type of transformation. These methods are known for their selectivity towards primary alcohols in the presence of other functional groups.

Oxidation to Carboxylic Acid : Stronger oxidizing agents will typically convert the primary alcohol directly to the carboxylic acid, yielding 4-chloro-3-nitro-1H-pyrazole-1-carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄).

The expected oxidation reactions are summarized in the table below.

Starting MaterialProductReagent/Conditions
This compound4-chloro-3-nitro-1H-pyrazole-1-carbaldehydePCC, CH₂Cl₂
This compound4-chloro-3-nitro-1H-pyrazole-1-carboxylic acidKMnO₄, acetone/H₂O

The hydroxyl group of the N1-hydroxymethyl substituent can be readily converted into other functional groups through substitution reactions.

Halogenation : The hydroxyl group can be replaced by a halogen atom to form 1-(halomethyl)-4-chloro-3-nitro-1H-pyrazoles. Thionyl chloride (SOCl₂) is a common reagent for converting primary alcohols to chlorides, while phosphorus tribromide (PBr₃) is used for bromination. libretexts.org These reactions typically proceed via an intermediate that converts the hydroxyl into a good leaving group. libretexts.org

Etherification : Ethers can be formed via Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification : Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride). The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. Alternatively, reaction with a more reactive acyl chloride in the presence of a base (e.g., pyridine) provides a high-yielding route to the corresponding ester.

The following table illustrates potential substitution reactions.

Reaction TypeReagent 1Reagent 2Product
ChlorinationThis compoundSOCl₂1-(chloromethyl)-4-chloro-3-nitro-1H-pyrazole
BrominationThis compoundPBr₃1-(bromomethyl)-4-chloro-3-nitro-1H-pyrazole
EtherificationThis compound1. NaH2. CH₃I1-(methoxymethyl)-4-chloro-3-nitro-1H-pyrazole
EsterificationThis compoundAcetyl chloride, Pyridine (B92270)(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl acetate

After conversion of the hydroxyl group into a better leaving group (e.g., a tosylate, mesylate, or halide), the methylene (B1212753) carbon becomes susceptible to nucleophilic attack. This Sₙ2 reaction allows for the introduction of a wide range of functionalities. For instance, reaction of 1-(chloromethyl)-4-chloro-3-nitro-1H-pyrazole with sodium cyanide would yield (4-chloro-3-nitro-1H-pyrazol-1-yl)acetonitrile, a precursor for carboxylic acids, amines, and other nitrogen-containing heterocycles. Similarly, reaction with azide (B81097) sources would lead to the corresponding azidomethyl pyrazole.

Reactions Involving the Chloro Substituent at C4

The chloro substituent at the C4 position of the pyrazole ring is on an electron-deficient aromatic system due to the inductive and resonance effects of the adjacent nitrogen atoms and the powerful electron-withdrawing nitro group at C3. This electronic setup makes the chloro group a viable leaving group in nucleophilic aromatic substitution and a suitable partner in metal-catalyzed cross-coupling reactions.

The presence of the C3-nitro group strongly activates the C4 position towards nucleophilic aromatic substitution (SₙAr). The nitro group stabilizes the negative charge in the Meisenheimer complex intermediate, which is the rate-determining step of the reaction. A variety of nucleophiles can displace the chloride ion under relatively mild conditions.

Examples of potential SₙAr reactions include:

Amination : Reaction with primary or secondary amines to yield 4-amino-3-nitro-1H-pyrazole derivatives.

Alkoxylation : Reaction with alkoxides (e.g., sodium methoxide) to produce 4-alkoxy-3-nitro-1H-pyrazoles.

Thiolation : Reaction with thiolates to form 4-(alkylthio)-3-nitro-1H-pyrazoles.

The general scheme for these reactions is presented below.

Nucleophile (Nu⁻)ReagentProduct
R₂N⁻R₂NH, BaseN¹,N¹-dialkyl-3-nitro-1-(hydroxymethyl)-1H-pyrazole-4-amine
RO⁻ROH, Base4-alkoxy-3-nitro-1-(hydroxymethyl)-1H-pyrazole
RS⁻RSH, Base4-(alkylthio)-3-nitro-1-(hydroxymethyl)-1H-pyrazole

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C4-chloro group on the pyrazole ring can participate in such reactions, although chloroarenes are generally less reactive than the corresponding bromo or iodo derivatives and may require specific catalyst systems. nih.gov

Suzuki-Miyaura Coupling : This reaction couples the chloropyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. nih.gov This would allow for the introduction of aryl, heteroaryl, or vinyl groups at the C4 position. For example, reacting this compound with phenylboronic acid would yield (3-nitro-4-phenyl-1H-pyrazol-1-yl)methanol. nih.gov

Sonogashira Coupling : This reaction involves the coupling of the chloropyrazole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This would install an alkynyl group at the C4 position, a versatile functional group for further transformations.

Heck Coupling : The Heck reaction could be used to couple the chloropyrazole with an alkene to form a 4-alkenyl-3-nitropyrazole derivative.

The table below outlines representative cross-coupling reactions.

Reaction NameCoupling PartnerCatalyst/ConditionsProduct Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Base4-Aryl-3-nitro-1-(hydroxymethyl)-1H-pyrazole
SonogashiraR-C≡CHPdCl₂(PPh₃)₂, CuI, Base4-Alkynyl-3-nitro-1-(hydroxymethyl)-1H-pyrazole
HeckH₂C=CHRPd(OAc)₂, P(o-tol)₃, Base4-Alkenyl-3-nitro-1-(hydroxymethyl)-1H-pyrazole

Reductive Dehalogenation Pathways

The reductive dehalogenation of aryl halides is a significant transformation in organic synthesis, often accomplished using various catalytic systems. In the context of this compound, the removal of the chlorine atom at the C4 position is a potential pathway for further functionalization. While specific studies on the reductive dehalogenation of this exact molecule are not extensively documented in publicly available literature, general principles of dehalogenation of chloro-nitro aromatic compounds can be applied.

Catalytic hydrogenation is a common method for reductive dehalogenation. However, the presence of a nitro group introduces a challenge of chemoselectivity, as the nitro group is also readily reduced under many hydrogenation conditions. Selective dehalogenation can sometimes be achieved by careful selection of the catalyst, solvent, and reaction conditions. For instance, certain palladium-based catalysts have shown selectivity for dehalogenation over nitro group reduction, or vice versa, depending on the specific ligand and support used.

Another approach involves the use of metal-based reducing agents. For example, systems like magnesium with a proton source (e.g., methanol) can effect reductive dehalogenation. The success of such methods often depends on the electronic nature of the aromatic ring and the steric environment of the halogen. The electron-withdrawing nature of the nitro group and the pyrazole ring in the target molecule would likely influence the reactivity of the C-Cl bond.

Below is a table summarizing potential reagents and conditions for the reductive dehalogenation of chloro-aromatic compounds, which could be investigated for this compound.

Reagent/CatalystConditionsPotential OutcomeReference
H₂, Pd/CVaries (solvent, temp., pressure)Potential for both dehalogenation and nitro reduction. Selectivity is a key challenge.General Knowledge
Mg, MeOHRefluxReductive dehalogenation.General Knowledge
Zn, NH₄ClAqueous solution, heatCan be selective for dehalogenation.General Knowledge
NaBH₄, NiCl₂Methanol (B129727), room temp.Can effect dehalogenation.General Knowledge

Transformations of the Nitro Group at C3

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group at the C3 position of this compound to an amino group is a key transformation, yielding (3-amino-4-chloro-1H-pyrazol-1-yl)methanol, a versatile intermediate for further synthesis. A variety of methods are available for the reduction of aromatic nitro compounds, with chemoselectivity being a primary consideration due to the presence of the chloro substituent.

Catalytic hydrogenation is a widely used and efficient method for nitro group reduction. The choice of catalyst and reaction conditions can be tailored to selectively reduce the nitro group while preserving the chloro substituent. For instance, palladium on carbon (Pd/C) is a common catalyst, and the reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate. Other catalysts such as platinum oxide (PtO₂) or Raney nickel can also be employed. In some cases, catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst, can offer milder reaction conditions.

Chemical reduction methods are also prevalent. Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acidic media are classic and effective methods for the reduction of aromatic nitro groups. These methods are often tolerant of halogen substituents on the aromatic ring. Other metal-based reducing agents such as zinc or sodium dithionite (B78146) can also be utilized.

The following table summarizes various research findings on the reduction of nitroarenes, which are applicable to the target molecule.

Reagent/CatalystConditionsProductNotes
H₂, Pd/CH₂ atmosphere, solvent (e.g., EtOH, EtOAc)(3-amino-4-chloro-1H-pyrazol-1-yl)methanolCommon and efficient method.
SnCl₂·2H₂OHCl, EtOH, reflux(3-amino-4-chloro-1H-pyrazol-1-yl)methanolA classic and reliable method, generally tolerant of chloro groups.
Fe, HCl/AcOHReflux(3-amino-4-chloro-1H-pyrazol-1-yl)methanolAn economical and widely used industrial method.
Na₂S₂O₄Aqueous solution(3-amino-4-chloro-1H-pyrazol-1-yl)methanolA milder reducing agent, can be useful for sensitive substrates.
Hydrazine hydrate (B1144303), Raney NiEtOH, reflux(3-amino-4-chloro-1H-pyrazol-1-yl)methanolEffective for catalytic transfer hydrogenation.

Condensation Reactions Involving Reduced Nitro Derivatives

The product of the nitro group reduction, (3-amino-4-chloro-1H-pyrazol-1-yl)methanol, possesses a nucleophilic amino group that can readily participate in condensation reactions with a variety of electrophiles. These reactions are pivotal for the construction of fused heterocyclic systems containing the pyrazole moiety, which are of significant interest in medicinal chemistry.

For instance, condensation with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate (B1235776), can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. The reaction typically proceeds through an initial condensation of the amino group with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration.

Similarly, reaction with α,β-unsaturated carbonyl compounds or nitriles can be employed to construct other fused ring systems. The Michael addition of the amino group to the activated double bond, followed by an intramolecular condensation, is a common strategy. The specific outcome of these reactions can often be controlled by the choice of reactants and reaction conditions.

Below is a table illustrating potential condensation reactions of 3-aminopyrazole (B16455) derivatives.

Electrophilic ReagentProduct TypeGeneral Reaction Scheme
β-Diketone (e.g., acetylacetone)Pyrazolo[1,5-a]pyrimidine3-aminopyrazole + acetylacetone → pyrazolo[1,5-a]pyrimidine derivative
β-Ketoester (e.g., ethyl acetoacetate)Pyrazolo[1,5-a]pyrimidin-one3-aminopyrazole + ethyl acetoacetate → pyrazolo[1,5-a]pyrimidin-one derivative
α,β-Unsaturated ketoneTetrahydropyrazolo[1,5-a]pyrimidine3-aminopyrazole + α,β-unsaturated ketone → tetrahydropyrazolo[1,5-a]pyrimidine derivative
Malononitrile (B47326)Pyrazolo[1,5-a]pyrimidine-dicarbonitrile3-aminopyrazole + malononitrile dimer → pyrazolo[1,5-a]pyrimidine derivative

Pyrazole Ring Reactivity and Stability Under Various Conditions

Electrophilic Aromatic Substitution Patterns

The pyrazole ring is an aromatic heterocycle, and as such, it can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the electronic effects of the substituents already present on the ring. In the case of this compound, the ring is substituted with a chloro group at C4, a nitro group at C3, and a methanol group attached to the N1 nitrogen.

Given the strong deactivating nature of the nitro group at C3 and the chloro group at C4, the pyrazole ring in this compound is expected to be highly deactivated towards electrophilic aromatic substitution. If a reaction were to occur, the C5 position would be the most likely site for electrophilic attack, as it is the least deactivated position. The directing effects of the substituents would need to be carefully considered for any potential electrophilic substitution reaction.

Cycloaddition Reactions Involving the Pyrazole Ring System

The pyrazole ring system, being an aromatic diene, can potentially participate in cycloaddition reactions, although its aromaticity makes it less reactive than non-aromatic dienes. The presence of electron-withdrawing groups, such as the nitro and chloro substituents in this compound, would further decrease the electron density of the pyrazole ring, making it a poorer diene for normal electron demand Diels-Alder reactions.

However, pyrazoles can act as dienophiles in inverse electron demand Diels-Alder reactions if partnered with a sufficiently electron-rich diene. More commonly, pyrazole derivatives can be involved in 1,3-dipolar cycloaddition reactions, either as the 1,3-dipole or as the dipolarophile. The specific reactivity in cycloaddition reactions would be highly dependent on the nature of the reacting partner and the reaction conditions. The inherent stability of the aromatic pyrazole ring means that forcing conditions may be required to drive such reactions. There is limited specific literature on the cycloaddition reactions of 4-chloro-3-nitropyrazoles, and thus, predictions are based on the general reactivity of substituted pyrazoles.

Derivatization Strategies and Analogue Synthesis

Construction of N-Substituted Pyrazole (B372694) Analogues via the Hydroxymethyl Group

The hydroxymethyl group at the N1 position serves as a versatile handle for introducing a variety of substituents. This functionality can be readily converted into other reactive groups, paving the way for the synthesis of diverse N-substituted pyrazole analogues, including amines, amides, and imines, as well as N-alkyl and N-aryl derivatives through ether and ester linkages.

The synthesis of amine, amide, and imine derivatives from the N1-hydroxymethyl group typically involves a two-step sequence. The initial step is the oxidation of the primary alcohol to either an aldehyde or a carboxylic acid.

Imines: The controlled oxidation of (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol to its corresponding carbaldehyde creates a key intermediate. This aldehyde can then undergo condensation with primary amines to form Schiff bases, or imines. This reaction is a standard method for forming C=N double bonds and has been applied to other pyrazole-1-carbaldehyde compounds. researchgate.netrdd.edu.iq The general reaction pathway is outlined below:

Step 1: Oxidation: this compound is oxidized to 4-chloro-3-nitro-1H-pyrazole-1-carbaldehyde using a mild oxidizing agent.

Step 2: Condensation: The resulting aldehyde is reacted with a primary amine (R-NH₂) in the presence of a dehydrating agent or under conditions that facilitate the removal of water, yielding the N-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methylidene]amine derivative. researchgate.net

Amides: To form amide derivatives, the hydroxymethyl group is first oxidized to a carboxylic acid. This transformation can be achieved using stronger oxidizing agents. The resulting 4-chloro-3-nitro-1H-pyrazole-1-carboxylic acid can then be coupled with a primary or secondary amine using standard peptide coupling reagents (e.g., DCC, EDC) or by converting the carboxylic acid to a more reactive acyl chloride. The synthesis of pyrazole amides is a well-established field. beilstein-journals.org

Amines: The synthesis of N-aminomethyl pyrazoles can be accomplished by first converting the hydroxymethyl group into a better leaving group, such as a tosylate or a halide (e.g., a chloromethyl group using thionyl chloride). This activated intermediate can then undergo nucleophilic substitution with an amine or, alternatively, with sodium azide (B81097) followed by reduction to yield the primary amine.

Table 1: Synthetic Pathways for Amine, Amide, and Imine Derivatives
Derivative TypeIntermediateKey TransformationReactant
Imine4-chloro-3-nitro-1H-pyrazole-1-carbaldehydeCondensationPrimary Amine (R-NH₂)
Amide4-chloro-3-nitro-1H-pyrazole-1-carboxylic acidAmide CouplingPrimary/Secondary Amine (R₂NH)
Amine(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl chlorideNucleophilic SubstitutionAmine (R₂NH) or NaN₃ then reduction

The hydroxymethyl group itself allows for the formation of ether and ester derivatives, which formally constitute N-(alkoxymethyl) and N-(acyloxymethyl) pyrazoles. These derivatizations expand the range of N-substituted analogues.

Ethers (N-Alkoxymethyl Derivatives): Etherification of the hydroxymethyl group, for instance, through the Williamson ether synthesis, can be employed. The alcohol is first deprotonated with a suitable base to form an alkoxide, which then reacts with an alkyl halide (R-X) to yield the corresponding ether. This provides access to a variety of N-alkoxymethyl pyrazoles.

Esters (N-Acyloxymethyl Derivatives): Esterification can be readily achieved by reacting the hydroxymethyl group with acyl chlorides or carboxylic anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction connects an acyl group to the pyrazole core via an ester linkage, resulting in N-(acyloxymethyl)pyrazoles.

These derivatization strategies for the N1-hydroxymethyl group provide a robust platform for generating a wide array of analogues with modulated steric and electronic properties.

Functionalization at C4 Through Chloro Group Displacement

The chlorine atom at the C4 position of the pyrazole ring is activated towards nucleophilic substitution due to the electron-withdrawing nature of the adjacent nitro group and the pyrazole ring itself. This allows for the introduction of a wide variety of substituents through the displacement of the chloride ion.

Modern cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the C4-chloro position of the pyrazole is a suitable handle for such transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple aryl or vinyl halides with boronic acids or their esters. The reaction of this compound with various aryl, heteroaryl, or vinyl boronic acids can afford the corresponding C4-substituted analogues. nih.govrsc.org This method is highly versatile and tolerates a broad range of functional groups. Research on the Suzuki coupling of 4-bromo-3,5-dinitro-1H-pyrazole demonstrates the feasibility of this transformation on similarly substituted pyrazole cores. rsc.org

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of aryl or vinyl halides with terminal alkynes, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.orgmdpi.com This reaction can be used to introduce alkynyl moieties at the C4 position, which are valuable synthons for further chemical manipulations.

Table 2: C4-Functionalization via Cross-Coupling Reactions
ReactionCoupling PartnerIntroduced MoietyCatalyst System
Suzuki-MiyauraAr-B(OH)₂Aryl/Heteroaryl/VinylPalladium catalyst (e.g., Pd(PPh₃)₄) + Base
SonogashiraR-C≡CHAlkynylPalladium catalyst + Copper(I) salt + Base

The activated C4-chloro group can be displaced by a variety of heteroatom nucleophiles, leading to the incorporation of oxygen, sulfur, or nitrogen-based functional groups.

Nitrogen Nucleophiles: A range of nitrogen-based nucleophiles can displace the C4-chloro group. Reactions with primary or secondary amines lead to the formation of 4-amino-3-nitropyrazole derivatives. osti.gov The use of sodium azide yields a 4-azido intermediate, which can be a precursor for tetrazoles or can be reduced to a 4-amino group. mdpi.com Studies on related 4-chloro-3-nitro systems have shown successful substitution with various amines. researchgate.net

Oxygen Nucleophiles: Alkoxides and phenoxides can react as oxygen nucleophiles to displace the chloride, forming 4-alkoxy or 4-aryloxy pyrazole derivatives. Hydrolysis under certain conditions can also lead to the formation of the corresponding 4-hydroxypyrazole. osti.gov

Sulfur Nucleophiles: Thiolates (RS⁻) are effective sulfur nucleophiles for displacing the C4-chloro group, leading to the synthesis of 4-(alkylthio)- or 4-(arylthio)pyrazoles. Thiophenol has been successfully used as a nucleophile in similar activated systems. researchgate.net

Modification at C3 Through Nitro Group Transformation

The nitro group at the C3 position is a strong electron-withdrawing group that significantly influences the reactivity of the pyrazole ring. It also serves as a synthetic handle for further transformations, most notably its reduction to an amino group.

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. For 3-nitropyrazoles, this conversion provides access to 3-aminopyrazole (B16455) derivatives, which are valuable building blocks for the synthesis of fused heterocyclic systems and other complex molecules.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a common and efficient method. Chemical reducing agents can also be used, including metals in acidic media (e.g., Sn/HCl, Fe/HCl) or other reagents like sodium dithionite (B78146). Specifically, the iron-catalyzed reduction with hydrazine (B178648) hydrate (B1144303) has proven effective for the reduction of dinitropyrazoles to their corresponding diamino derivatives, indicating its applicability to the target molecule. rsc.org The inadvertent reduction of a nitro group on a pyrazole ring has also been observed in the presence of stainless steel at high temperatures, highlighting the susceptibility of this group to reduction. afinitica.com

While reduction to the amine is the most prevalent transformation, other reactions of the nitro group are known, although they are less common for C3-nitropyrazoles. Under specific conditions, highly activated nitro groups can sometimes undergo nucleophilic substitution (denitration), but this typically requires stronger activation than is present in this scaffold. researchgate.net The primary and most synthetically useful modification of the C3-nitro group remains its reduction to the versatile 3-amino functionality.

Diversification via Amino-Pyrazole Intermediates

The chemical diversification of the this compound scaffold predominantly proceeds through its corresponding amino derivative, (3-amino-4-chloro-1H-pyrazol-1-yl)methanol. The reduction of the nitro group at the C3 position to a primary amine is a critical transformation that unlocks a wide array of synthetic possibilities. This conversion significantly alters the electronic properties of the pyrazole ring and introduces a versatile nucleophilic center, which, in conjunction with the adjacent chloro-substituent, serves as a powerful building block for analogue synthesis. nih.govmdpi.comchim.it

The 3-amino-4-chloropyrazole core is a key intermediate for accessing a diverse chemical space. nih.gov The amino group can undergo a variety of chemical reactions, including acylation, alkylation, and participation in cross-coupling reactions, allowing for the introduction of numerous functional groups and structural motifs. For instance, acylation with chloroacetyl chloride can furnish a reactive chloroacetamide intermediate, which is susceptible to nucleophilic substitution by thiolates, leading to the formation of hybrid molecules that merge the pyrazole core with other heterocyclic systems like nicotinonitrile. semanticscholar.org

Furthermore, the amino group facilitates regioselective transformations, providing access to densely functionalized pyrazoles. nih.gov These intermediates are foundational for creating libraries of compounds, where systematic modification of substituents can be explored to modulate chemical and physical properties.

Table 1: Representative Reactions for Diversification of the 3-Amino-4-chloropyrazole Core The following table illustrates common diversification strategies starting from a generic 3-amino-4-chloropyrazole intermediate, representative of the reactivity of (3-amino-4-chloro-1H-pyrazol-1-yl)methanol.

Starting MaterialReagent(s)Reaction TypeProduct ClassRef.
3-Amino-4-chloropyrazoleChloroacetyl chlorideAcylation2-Chloro-N-(pyrazol-5-yl)acetamide semanticscholar.org
3-Amino-4-chloropyrazoleBifunctional electrophilesCondensation / CyclizationFused Pyrazolo-heterocycles mdpi.com
3-Amino-4-chloropyrazolePalladium catalysts, Boronic acidsSuzuki-Miyaura Cross-Coupling3-Amino-4-arylpyrazoles nih.gov

Synthesis of Fused Heterocyclic Systems Incorporating the Pyrazole Moiety

The synthesis of fused heterocyclic systems is a cornerstone of modern medicinal and materials chemistry, and functionalized pyrazoles like (3-amino-4-chloro-1H-pyrazol-1-yl)methanol are exceptionally valuable precursors for this purpose. researchgate.netmdpi.com The strategic placement of reactive functional groups—specifically the amino group at C3 and the chloro group at C4—provides the necessary handles for annulation reactions, where a new ring is constructed onto the pyrazole core. mdpi.comresearchgate.net

These fused systems, such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines, are of significant interest due to their prevalence in biologically active compounds. mdpi.comnih.gov The methodologies employed to construct these polycyclic structures often rely on the inherent reactivity of the 5-aminopyrazole scaffold, which can react with bidentate electrophiles in a chemo- and regioselective manner to yield complex molecular architectures. mdpi.comchim.it

Annulation Reactions Utilizing Adjacent Functional Groups

Annulation reactions that capitalize on the adjacent amino and chloro groups of the (3-amino-4-chloro-1H-pyrazol-1-yl)methanol intermediate are a direct and efficient route to bicyclic and polycyclic systems. rsc.org The amino group typically acts as the initial nucleophile, attacking an electrophilic species, followed by an intramolecular cyclization step that often involves the displacement of the chloride ion to close the new ring.

A classic example is the synthesis of pyrazolo[3,4-b]pyridines. This can be achieved by reacting the 3-amino-4-chloropyrazole with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or other suitable dielectrophiles. The initial condensation forms an intermediate which then undergoes intramolecular cyclization and aromatization to yield the fused pyrazolopyridine scaffold. The specific reagents and reaction conditions can be tailored to control the substitution pattern on the newly formed pyridine ring.

Similarly, pyrazolo[3,4-d]pyrimidines can be synthesized from 5-aminopyrazole precursors. mdpi.com For instance, cyclization of an ethyl 5-aminopyrazole-4-carboxylate derivative with formamide (B127407) yields a pyrazolo[3,4-d]pyrimidin-4-one. mdpi.com Subsequent chlorination with phosphorus oxychloride (POCl₃) can install a reactive chlorine atom on the pyrimidine (B1678525) ring, which can be further functionalized. mdpi.com This highlights how the functional handles on the initial pyrazole direct the formation and subsequent reactivity of the fused heterocyclic system.

Table 2: Synthesis of Fused Heterocycles via Annulation Examples based on the reactivity of the 3-amino-4-halopyrazole scaffold.

PrecursorReagent(s)Fused SystemReaction DescriptionRef.
5-Amino-3-methyl-1-phenylpyrazole-4-carbaldehydeMalononitrile (B47326), PiperidinePyrazolo[3,4-b]pyridineCondensation followed by intramolecular cyclization and aromatization. rsc.org
Ethyl 5-aminopyrazole-4-carboxylateFormamide, then POCl₃4-Chloro-pyrazolo[3,4-d]pyrimidineInitial cyclization to form a pyrimidinone, followed by chlorination. mdpi.com
3-Amino-4-chloropyrazole1,3-DiketonesPyrazolo[3,4-b]pyridineCondensation and intramolecular nucleophilic aromatic substitution. nih.gov

Construction of Novel Polycyclic Structures

Building upon the principles of annulation, the this compound scaffold is a gateway to more complex, novel polycyclic structures. These syntheses often involve multi-step sequences or employ more complex cyclization partners to construct tetracyclic or even more elaborate ring systems. rsc.org

For example, starting from a suitably functionalized pyrazolopyridine, further annulation can lead to pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidinones. rsc.org This involves building a third heterocyclic ring onto the existing bicyclic pyrazolopyridine core. Such strategies demonstrate the modularity of using pyrazole intermediates, where rings are added in a stepwise fashion to achieve significant molecular complexity.

Another approach involves intramolecular cyclization reactions of elaborately substituted pyrazole precursors. By installing appropriate functional groups through derivatization of the initial amino-pyrazole intermediate, subsequent reactions can be triggered to form new rings. This can lead to the formation of unique polycyclic frameworks, such as benzopyrano[4,3-c]pyrazoles, which are formed by reacting chromanone derivatives with hydrazine or its analogues in a reaction that constructs the pyrazole ring and fuses it to the benzopyran system simultaneously. rsc.org While this example builds the pyrazole ring last, it illustrates the types of complex fused structures that incorporate the pyrazole moiety. The versatility of the functionalized pyrazole core allows chemists to design synthetic routes to a wide variety of novel polycyclic structures with diverse substitution patterns.

Mechanistic Investigations and Theoretical Studies

Reaction Mechanism Elucidation for Key Transformations

The reactivity of the pyrazole (B372694) core and its substituents is dictated by the interplay of electronic effects and reaction conditions. The presence of strong electron-withdrawing chloro and nitro groups significantly influences the mechanistic pathways of (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol.

Specific kinetic studies on the N1-hydroxymethyl group of this compound are not extensively documented. However, the reactivity of N1-substituents on pyrazole rings is a subject of broader chemical research. The N1-CH₂OH group can potentially be involved in substitution reactions where the hydroxymethyl moiety acts as a leaving group, likely after protonation of the hydroxyl group in acidic media.

The stability of the resulting pyrazole anion is a key factor governing the kinetics of such displacement reactions. The electron-withdrawing nitro and chloro groups on the pyrazole ring would stabilize the resulting N1-anion, potentially facilitating nucleophilic substitution at the methylene (B1212753) carbon or cleavage of the N1-C bond. Research on related nitropyrazoles has shown that N-alkyl groups can be cleaved under specific conditions, a phenomenon influenced by the electronic stabilization of the pyrazole ring. mdpi.com For instance, the cleavage of a nitratomethyl group from a dinitrated pyrazole ring has been observed during nitration reactions, suggesting that the N1-substituent is susceptible to elimination when the ring is heavily substituted with electron-withdrawing groups. mdpi.com

The proposed mechanism for a substitution reaction would likely follow an Sₙ2 pathway for attack at the methylene carbon or an Sₙ1-like pathway involving the formation of a stabilized pyrazole anion and a formaldehyde (B43269) equivalent. Kinetic analysis of related N-aryl-carboxamide pyrazoline derivatives has been used to elucidate the pharmacophore for enzyme inhibition, highlighting how structural modifications impact electronic and steric interactions. core.ac.uk

Heterocyclic rings, particularly those that are electron-deficient, can undergo ring transformations upon reaction with nucleophiles. For nitrated pyrazoles, a key mechanistic pathway is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wikipedia.orgacs.org This pathway is a well-established alternative to standard nucleophilic aromatic substitution (SₙAr).

In the context of this compound, an ANRORC mechanism could be initiated by the attack of a potent nucleophile (e.g., an amide or hydrazine) at an electron-deficient carbon of the pyrazole ring, typically C5. researchgate.net This leads to the formation of an anionic intermediate, followed by the cleavage of a nitrogen-carbon bond to open the ring. The resulting open-chain intermediate can then re-circularize to form a new heterocyclic system. Studies on 3-methyl-1,4-dinitro-1H-pyrazole reacting with arylhydrazines have shown the formation of different regioisomers, with the reaction course explained by an ANRORC mechanism. researchgate.net

Plausible ANRORC Pathway for a Related Nitropyrazole:

StepDescription
1. Nucleophilic Addition A strong nucleophile attacks an electrophilic carbon atom (e.g., C5) of the pyrazole ring.
2. Ring Opening The pyrazole ring cleaves, typically at an N-C bond, to form a more stable open-chain intermediate.
3. Ring Closure The intermediate undergoes intramolecular cyclization to form a new or rearranged heterocyclic ring.

This mechanism is particularly relevant for highly electron-deficient systems, and the presence of a nitro group makes the pyrazole ring in the title compound susceptible to such transformations. nih.govresearchgate.net

Computational Chemistry and Quantum Mechanical Studies

Computational methods, especially Density Functional Theory (DFT), are indispensable for understanding the properties of molecules where experimental data is scarce. researchgate.net These studies provide deep insights into the electronic structure, reactivity, and physical properties of substituted pyrazoles.

The electronic properties of the pyrazole ring in this compound are heavily modulated by its three substituents. DFT calculations on the related 4-chloro-1H-pyrazole have provided foundational data on its structure and electronic profile. ufrj.brresearchgate.net

Nitro Group (at C3): As a powerful electron-withdrawing group, the nitro group significantly lowers the electron density of the pyrazole ring, particularly at the ortho (C4) and para (C5) positions. This effect diminishes the aromatic stabilizing energy and activates the ring for nucleophilic attack. nih.govnih.gov

Chloro Group (at C4): The chlorine atom also acts as an electron-withdrawing group via induction, further reducing the ring's electron density. Its presence is known to influence the regioselectivity of substitution reactions. nih.gov

Hydroxymethyl Group (at N1): This group is primarily electron-withdrawing through induction but can also engage in hydrogen bonding, which influences solubility and intermolecular interactions.

DFT calculations are used to determine key electronic parameters. For the analogous 4-chloro-1H-pyrazole, the HOMO-LUMO energy gap was calculated, which is a critical indicator of chemical reactivity. researchgate.net The molecular electrostatic potential (MEP) map would show negative potential (red) around the oxygen atoms of the nitro group and the N2 atom, indicating sites susceptible to electrophilic attack, while positive potential (blue) would be expected around the ring protons, indicating sites for nucleophilic interaction. researchgate.net

Calculated Electronic Properties for Model Compound 4-chloro-3-nitro-1H-pyrazole (Illustrative) This data is illustrative and based on typical DFT results for similar structures.

ParameterCalculated ValueImplication
HOMO Energy~ -8.5 eVRegion of electron donation (nucleophilicity)
LUMO Energy~ -3.0 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap~ 5.5 eVIndicator of chemical reactivity and stability
Dipole Moment~ 4.5 DHigh polarity due to electronegative substituents

Computational studies can predict the most likely sites for chemical reactions. For nucleophilic aromatic substitution (SₙAr), reactivity is often correlated with the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.commdpi.com In a 4-chloro-3-nitro-pyrazole system, the LUMO is expected to have large coefficients on the carbon atoms of the pyrazole ring, particularly C5, making it the most probable site for nucleophilic attack.

The presence of the chlorine atom at C4 provides a potential leaving group for an SₙAr reaction. Theoretical calculations of the activation energies for nucleophilic attack at different positions on the ring can definitively establish the regioselectivity. mdpi.com For many poly-substituted heterocycles, the regioselectivity of SₙAr reactions is governed by the stability of the intermediate Meisenheimer complex, which computational models can effectively evaluate. wuxiapptec.com The powerful electron-withdrawing effect of the adjacent nitro group at C3 would strongly activate the C4 position for substitution.

Conformational analysis, studied via theoretical calculations, focuses on the spatial arrangement of atoms and the energy associated with different rotational isomers (conformers). researchgate.netresearchgate.net For this compound, the key conformational flexibility lies in the rotation around two single bonds: the N1-CH₂ bond and the CH₂-OH bond.

Theoretical calculations would be used to construct a potential energy surface by rotating these bonds. The analysis would likely reveal a few low-energy, stable conformers. The preferred conformation would be a balance between minimizing steric hindrance between the hydroxymethyl group and the substituents on the pyrazole ring (especially the N2 lone pair and the C5-H) and optimizing any potential intramolecular hydrogen bonding between the hydroxyl proton and the N2 atom or the nitro group's oxygen atoms. nih.gov The study of related substituted pyrazoles has shown that even subtle electronic contributions from substituents can influence conformational preferences. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced multi-dimensional techniques, a complete assignment of all proton and carbon signals can be achieved, confirming the atomic connectivity of the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the pyrazole (B372694) ring proton (H5), the methylene (B1212753) protons of the hydroxymethyl group (-CH₂-), and the hydroxyl proton (-OH). Similarly, the ¹³C NMR spectrum would display signals for the three pyrazole ring carbons (C3, C4, and C5) and the methylene carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H)
H57.5 - 8.5-Singlet (s)
-CH₂-5.5 - 6.565 - 75Singlet (s) or Doublet (d)
-OHVariable (exchangeable)-Singlet (s, broad) or Triplet (t)
C3-145 - 155-
C4-110 - 120-
C5-125 - 135-
Multiplicity depends on solvent and coupling between -CH₂- and -OH protons.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unequivocally assign these signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a COSY spectrum would primarily be used to confirm the coupling between the methylene (-CH₂) and hydroxyl (-OH) protons, if observable, which presents as a cross-peak connecting their respective signals. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). nih.gov This is crucial for definitively assigning the protonated carbons. Expected correlations for this compound would be between the H5 proton and the C5 carbon, and between the methylene protons and the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). nih.gov HMBC is vital for piecing together the molecular skeleton, especially around quaternary (non-protonated) carbons. Key expected HMBC correlations would include:

The methylene protons correlating to the N1-neighboring pyrazole carbons (C5).

The H5 proton correlating to the C3 and C4 carbons of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. This can help in confirming the conformation of the molecule. For instance, a NOESY experiment could show a spatial correlation between the methylene protons and the H5 proton of the pyrazole ring.

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

2D NMR ExperimentCorrelating NucleiExpected Cross-PeaksInformation Gained
HSQC ¹H, ¹³C (¹J)H5 ↔ C5; -CH₂- ↔ -CH₂-Confirms direct H-C attachments.
HMBC ¹H, ¹³C (²⁻³J)-CH₂- ↔ C5; H5 ↔ C3, C4Establishes connectivity across the pyrazole ring and to the substituent.
COSY ¹H, ¹H-CH₂- ↔ -OH (if coupling)Shows proton-proton coupling.

Solid-State NMR for Polymorphic Studies

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into polymorphism, which is the ability of a compound to exist in multiple crystalline forms. acs.orgacs.org Different polymorphs can have distinct physical properties. For this compound, ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, could be used to:

Identify the presence of different polymorphs by observing distinct sets of chemical shifts for each unique crystal form. cdnsciencepub.com

Study the molecular packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, within the crystal lattice.

Characterize amorphous content within a crystalline sample.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a compound by measuring its mass with very high accuracy (typically to within 5 ppm). The molecular formula of this compound is C₄H₄ClN₃O₃. HRMS would be used to measure the exact mass of the molecular ion (e.g., [M+H]⁺) and compare it to the calculated theoretical mass.

Table 3: Theoretical Exact Mass for HRMS Analysis

Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M]C₄H₄³⁵ClN₃O₃192.9941
[M+H]⁺C₄H₅³⁵ClN₃O₃⁺193.9991
[M+Na]⁺C₄H₄³⁵ClN₃O₃Na⁺215.9833

Confirming the measured mass matches the theoretical mass to within a few parts per million provides strong evidence for the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint. nih.gov

For this compound, the fragmentation pattern would be influenced by the presence of the labile hydroxymethyl and nitro groups. bohrium.comresearchgate.net Common fragmentation pathways for nitro-aromatic compounds include the loss of •NO, •NO₂, and H₂O. nih.gov

Table 4: Predicted MS/MS Fragmentation Pathways and Major Fragment Ions

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Proposed Fragment Structure/Identity
194.0 ([M+H]⁺)H₂O (18.01)176.0Loss of water from hydroxymethyl group
194.0 ([M+H]⁺)CH₂O (30.01)164.0Loss of formaldehyde (B43269)
194.0 ([M+H]⁺)•NO₂ (46.01)148.0Loss of nitro radical
194.0 ([M+H]⁺)HNO₂ (47.01)147.0Loss of nitrous acid

Analysis of these fragmentation pathways allows for the confirmation of the different structural components of the molecule, such as the presence and position of the chloro, nitro, and hydroxymethyl substituents on the pyrazole core.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mdpi.com Each functional group has a characteristic set of vibrational frequencies, making this technique ideal for identifying the functional groups present in this compound. nih.gov

The key functional groups in this molecule are the hydroxyl group (O-H), the aromatic-like pyrazole ring (C-H, C=N, C=C), the nitro group (N-O), and the carbon-chlorine bond (C-Cl).

Table 5: Characteristic Vibrational Frequencies for Functional Group Identification

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
O-H (hydroxyl)Stretching3200 - 3600Strong, Broad
C-H (pyrazole ring)Stretching3000 - 3150Medium
C-H (methylene)Stretching2850 - 3000Medium
C=N / C=C (pyrazole ring)Stretching1400 - 1600Medium to Strong
N-O (nitro group)Asymmetric Stretching1500 - 1570Strong
N-O (nitro group)Symmetric Stretching1300 - 1370Strong
C-O (hydroxyl)Stretching1000 - 1260Strong
C-ClStretching600 - 800Medium to Strong

The presence of strong absorption bands in the regions corresponding to O-H, N-O, and C-Cl stretching would provide direct evidence for the key functional groups, complementing the data obtained from NMR and mass spectrometry to build a complete and verified profile of the molecule. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its distinct structural components: the hydroxyl group, the nitro group, the chloro-substituted pyrazole ring, and the methylene bridge.

The presence of the hydroxymethyl group (-CH₂OH) would be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration, and bands corresponding to C-O stretching, typically found around 1050-1150 cm⁻¹. The nitro group (NO₂) is expected to show two strong, characteristic stretching vibrations: an asymmetric stretch typically in the 1500-1570 cm⁻¹ range and a symmetric stretch in the 1300-1370 cm⁻¹ range. For instance, the IR spectrum of a related compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-1,3-diazabicyclo[3.1.0]hex-3-ene, revealed the presence of the nitro group at 1,508 and 1,345 cm⁻¹. mdpi.com

Vibrations associated with the pyrazole ring, such as C=N and C=C stretching, are anticipated in the 1400-1600 cm⁻¹ region. mdpi.com The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-H stretching vibrations of the methylene group and the pyrazole ring would be observed around 2850-3100 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
O-H (Alcohol)Stretching3200 - 3600Broad, Strong
C-H (Ring/Methylene)Stretching2850 - 3100Medium
NO₂ (Nitro)Asymmetric Stretching1500 - 1570Strong
C=N / C=C (Pyrazole Ring)Stretching1400 - 1600Medium to Strong
NO₂ (Nitro)Symmetric Stretching1300 - 1370Strong
C-O (Alcohol)Stretching1050 - 1150Medium to Strong
C-Cl (Chloro)Stretching600 - 800Medium to Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While no specific Raman data for this compound are publicly available, predictions can be made based on its structure. The technique is particularly sensitive to symmetric vibrations and non-polar bonds.

The symmetric stretching vibration of the nitro group is expected to produce a strong and easily identifiable Raman signal. The pyrazole ring, being an aromatic heterocycle, should exhibit characteristic ring breathing modes that are typically strong in Raman spectra. These signals provide a valuable fingerprint for the heterocyclic core. The C-Cl bond is also known to be Raman active. In contrast, the O-H stretching vibration, which is very strong in IR, is typically weak in Raman spectra. This complementary nature makes the combined use of IR and Raman spectroscopy a powerful tool for structural elucidation.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, including absolute stereochemistry if applicable. For an achiral molecule like this compound, this technique would provide unequivocal confirmation of its constitution and reveal detailed information about its solid-state packing, including bond lengths, bond angles, and intermolecular interactions.

In the solid state, pyrazole derivatives often form hydrogen-bonded aggregates. mdpi.com Given the presence of the hydroxyl group (a hydrogen bond donor) and the pyrazole's sp²-hybridized nitrogen atom (a hydrogen bond acceptor), it is highly probable that this compound engages in intermolecular hydrogen bonding. These interactions could lead to the formation of dimers, chains, or more complex three-dimensional networks, which dictate the crystal's physical properties.

While a crystal structure for the title compound is not publicly documented, data from related structures, such as 4-chloro-1H-pyrazole-3-carboxylic acid, can provide insight into expected crystallographic parameters. researchgate.net

Table 2: Hypothetical X-ray Crystallography Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)10 - 25
b (Å)5 - 10
c (Å)10 - 15
β (°)90 - 115
Volume (ų)1500 - 2500
Z (Molecules per unit cell)4 or 8
Key Intermolecular InteractionO-H···N (hydroxyl to pyrazole nitrogen)

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC (RP-HPLC) method would be most suitable for this compound. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The compound's polarity, influenced by the hydroxyl and nitro groups, will determine its retention time.

A typical method would involve a C18 column with a gradient elution system using water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic or phosphoric acid) to ensure sharp peak shapes. sielc.comacs.org Detection would likely be performed using a UV detector, set to a wavelength where the pyrazole ring or nitro group exhibits strong absorbance (typically in the 220-280 nm range).

Table 3: Plausible HPLC Method Parameters for Purity Analysis

ParameterSuggested Condition
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature25 °C
Detection Wavelength254 nm
Injection Volume10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. The suitability of GC for this compound is questionable without derivatization. The presence of the polar hydroxyl group can lead to poor peak shape (tailing) and the nitro group may contribute to thermal instability, potentially causing decomposition at the high temperatures required for volatilization in the GC inlet and column.

To overcome these issues, derivatization of the hydroxyl group, for example, by silylation to form a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether, would likely be necessary. A robust method would utilize a high-temperature, medium-polarity capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

Table 4: Hypothetical GC Method Parameters (for a derivatized analyte)

ParameterSuggested Condition
Derivatizing AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
ColumnDB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID)
Detector Temperature280 °C

Applications in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

As a substituted pyrazole (B372694), (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol is recognized as a key heterocyclic building block in organic synthesis. bldpharm.com Its utility stems from the multiple reactive sites on the molecule, which allow for a wide range of chemical transformations.

The structure of this compound offers several avenues for elaboration into more complex molecular architectures. The N-hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for condensation reactions, amidation, or esterification. This functional group transformation is a common strategy in pyrazole chemistry, where formyl pyrazoles serve as key intermediates in multicomponent reactions to build diverse heterocyclic systems. mdpi.com

Furthermore, the nitro group at the C3 position can be chemically reduced to an amino group. This transformation is pivotal as it introduces a nucleophilic site, enabling the synthesis of a new family of derivatives through reactions such as N-acylation, N-alkylation, or diazotization, thereby expanding the molecular diversity achievable from this single precursor. The chloro-substituent at the C4 position can also be a site for nucleophilic aromatic substitution or participate in various cross-coupling reactions, further enhancing its synthetic potential. The strategic combination of these reactive sites makes it a potent precursor for creating libraries of polysubstituted pyrazoles for screening in drug discovery and other applications. nih.govmdpi.com

The pyrazole nucleus is a well-established ligand scaffold in coordination chemistry and catalysis. mdpi.comdntb.gov.ua The two adjacent nitrogen atoms in the pyrazole ring can effectively coordinate with a wide range of transition metals. In this compound, the N1-substituted methanol (B129727) group could potentially act as an additional donor atom (O-donor), allowing the molecule to function as a bidentate ligand.

The electronic properties of the pyrazole ring, and thus its coordination behavior, are significantly influenced by its substituents. The electron-withdrawing nature of the chloro and nitro groups in this compound modifies the electron density on the pyrazole nitrogens, which can tune the stability and reactivity of the resulting metal complexes. This tunability is crucial in the rational design of catalysts for specific organic transformations. The development of catalysts based on lanthanum-doped and silver-coated ZnO nanoparticles has shown promise in the green synthesis of pyrazole derivatives, highlighting the ongoing innovation in pyrazole-related catalysis. nih.gov

Potential in Agrochemical Development

The pyrazole scaffold is a "privileged" structure in modern agrochemicals, found in numerous commercial pesticides. researchgate.netnih.gov The specific combination of chloro and nitro substituents on the pyrazole ring in this compound makes it a particularly interesting precursor for the development of new herbicidal and fungicidal agents.

Given these findings, this compound represents a strategic starting material for synthesizing novel herbicidal candidates that incorporate the key structural motifs associated with high activity.

Table 1: Herbicidal Activity of Selected Pyrazole Derivatives

Compound Class Target Weed Activity/Inhibition
4-chloro-pyrazole-5-carbohydrazides Brassica campestris 95-100% inhibition
Phenylpyridine-containing pyrazoles Digitaria sanguinalis, Abutilon theophrasti Moderate post-emergence activity
6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids Arabidopsis thaliana High inhibitory activity

This table is a compilation of data from multiple sources to illustrate the herbicidal potential of the pyrazole class. mdpi.comnih.govbenthamdirect.comnih.gov

The pyrazole ring is a cornerstone in the design of modern fungicides. Several commercial fungicides are based on pyrazole-carboxamide structures, which act by inhibiting the succinate (B1194679) dehydrogenase enzyme in fungi. The presence of halogen and nitro groups on the pyrazole ring has been shown to be favorable for fungicidal action.

Recent studies identified 4-nitropyrazolin-3-ones as a novel class of highly potent, broad-spectrum fungicides. mdpi.com Further research revealed that the nitro group could be replaced by dihalogen substituents without a loss of activity, indicating that the electronic properties and size of the group at the C4 position are critical. mdpi.com This makes the 4-chloro-3-nitro-pyrazole scaffold a highly promising framework for developing new fungicidal compounds. The commercial success of pyraclostrobin, a fungicide which contains a 1-(4-chlorophenyl)-pyrazol-3-yl core, underscores the importance of the chlorophenyl-pyrazole moiety in creating effective agricultural products. google.com

Exploration in Materials Science

The unique electronic and photophysical properties of pyrazole derivatives have led to their exploration in materials science. nih.gov They have been investigated for applications such as fluorescent chemosensors, organic light-emitting diodes (OLEDs), and photochromic materials. rsc.org

The phenomenon of photochromism, where a compound undergoes a reversible color change upon exposure to light, has been observed in several pyrazole-based systems. nih.govdntb.gov.ua Novel diarylethenes incorporating a pyrazole moiety have been synthesized and shown to exhibit remarkable photochromic behavior, switching from colorless to purple under UV irradiation. scientific.net A photoresponsive coordination complex containing hexa-arylazopyrazole ligands was also developed to control the chiral nematic phase of liquid crystals. acs.org A photochromic compound was notably synthesized from a structurally related precursor, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, demonstrating the utility of chloropyrazoles in this field. mdpi.com

In addition, nitrated pyrazoles are a significant area of research in the field of energetic materials. Compounds based on 4-chloro-3,5-dinitropyrazole have been synthesized as precursors for insensitive high-energy-density materials. nih.govrsc.org The high nitrogen content and heat of formation of nitropyrazoles contribute to their energetic properties. The specific substitution pattern of this compound, combining the pyrazole core with both chloro and nitro groups, makes it an intriguing candidate for the design and synthesis of novel functional materials with tailored electronic, optical, or energetic properties.

Fluorescent Dyes and Pigments

The pyrazole scaffold is a common structural motif in a variety of fluorescent dyes and pigments. The fluorescence properties of these materials are highly dependent on the nature and position of substituents on the pyrazole ring, which can be tailored to achieve desired emission and absorption characteristics.

The presence of a nitro group (-NO2) at the 3-position of the pyrazole ring in this compound is expected to have a significant impact on its photophysical properties. Nitro groups are strong electron-withdrawing groups and are often associated with fluorescence quenching. This quenching effect occurs because the nitro group can promote non-radiative decay pathways, such as intersystem crossing, which compete with fluorescence. However, in some molecular architectures, the presence of a nitro group can lead to the development of fluorescent probes, for instance, through mechanisms like intramolecular charge transfer (ICT). While many nitroaromatics are non-fluorescent, some with specific structural features can exhibit significant emission. nih.govresearchgate.netrsc.org

The chloro substituent at the 4-position can also influence the electronic properties of the pyrazole ring, potentially affecting the fluorescence quantum yield and the emission wavelength. Halogen atoms can participate in halogen bonding and influence the crystal packing of the molecule, which is a crucial factor for solid-state emitters.

The hydroxymethyl group (-CH2OH) at the 1-position provides a reactive site for further chemical modifications. This group can be used to attach the pyrazole chromophore to other molecules or substrates, enabling its use as a fluorescent label or tag.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Solvent
Illustrative Pyrazole Dye 13504500.65Ethanol (B145695)
Illustrative Pyrazole Dye 24205200.40Toluene
Illustrative Pyrazole Dye 33804800.85Acetonitrile (B52724)

This table is for illustrative purposes only and does not represent experimental data for this compound.

Components in Polymer Chemistry

Functionalized pyrazoles are valuable building blocks in polymer chemistry, where they can be incorporated into polymer chains to impart specific properties to the resulting materials. The this compound molecule possesses a key functional group for polymerization: the hydroxymethyl group.

The primary alcohol of the hydroxymethyl group can participate in various polymerization reactions. For instance, it can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. It can also be converted into other functional groups, such as an acrylate (B77674) or methacrylate, which can then be used in free-radical polymerization to produce vinyl polymers with pendant pyrazole units.

The incorporation of the pyrazole moiety into a polymer backbone can introduce several desirable characteristics:

Thermal Stability: The aromatic nature of the pyrazole ring can enhance the thermal stability of the polymer.

Optical Properties: If the pyrazole unit is fluorescent, its incorporation can lead to fluorescent polymers with applications in sensors, organic light-emitting diodes (OLEDs), and bio-imaging.

Coordination Ability: The nitrogen atoms of the pyrazole ring can act as ligands for metal ions, leading to the formation of coordination polymers or metallopolymers with interesting catalytic, magnetic, or optical properties. For example, pyrazole-based microporous organic polymers have been synthesized and used for applications such as CO2 capture. acs.org

The chloro and nitro substituents on the pyrazole ring would also influence the properties of the resulting polymer. The polar nitro group could affect the polymer's solubility and its interactions with other materials. The chloro group could serve as a site for further post-polymerization modification.

Below is an illustrative data table showing potential properties of polymers incorporating pyrazole derivatives.

Polymer TypeMonomerGlass Transition Temp. (Tg, °C)Decomposition Temp. (Td, °C)Refractive Index
PolyesterIllustrative Pyrazole Diol1203501.62
PolyacrylateIllustrative Pyrazole Acrylate953201.58
Coordination PolymerIllustrative Pyrazole Ligand>300450N/A

This table is for illustrative purposes only and does not represent experimental data for polymers derived from this compound.

Future Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Future synthetic research could focus on developing more efficient and selective routes to (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol and its derivatives. Current multistep syntheses could be improved by employing modern synthetic strategies.

One promising avenue is the application of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of atom economy, step economy, and operational simplicity. rsc.org For instance, a one-pot, three-component synthesis could potentially be designed, starting from simple precursors to construct the substituted pyrazole (B372694) ring in a single step. organic-chemistry.org

Another area of interest is the use of transition metal-free cascade reactions . These reactions, catalyzed by substances like molecular iodine, can enable tandem C(sp²)–H functionalization and pyrazole annulation processes under mild conditions, avoiding the need for expensive and toxic metal catalysts. rsc.orgmdpi.com Research into a cascade reaction involving appropriately substituted hydrazones and other precursors could lead to a more direct and environmentally benign synthesis of the target compound.

Furthermore, exploring flow chemistry for the synthesis could offer better control over reaction parameters, leading to improved yields and safety, especially when dealing with potentially energetic nitro compounds.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyPotential AdvantagesKey Research Focus
Multicomponent ReactionsHigh atom and step economy, operational simplicity.Design of novel MCRs utilizing simple starting materials.
Cascade ReactionsTransition metal-free, mild reaction conditions.Development of iodine-catalyzed or other novel cascade sequences.
Flow ChemistryEnhanced safety and control, improved scalability.Optimization of reaction conditions in a continuous flow reactor.

Exploration of Unexpected Reactivity and Rearrangement Pathways

The dense functionalization of this compound suggests a rich and potentially complex reactivity profile. Future research should aim to explore its behavior under various reaction conditions to uncover novel transformations.

The presence of adjacent nitro and chloro groups on the pyrazole ring is particularly intriguing. Studies on similar systems, such as 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole, have shown that the chlorine atom can be readily displaced by nucleophiles like sodium azide (B81097). mdpi.com The subsequent thermolysis of the resulting azido-nitro compound can lead to unusual rearrangements and the formation of fused heterocyclic systems like furoxans, or even unexpected redox disproportionations. mdpi.compreprints.org Investigating the reaction of this compound with various nucleophiles and subsequent transformations could unveil novel rearrangement pathways.

The rearrangement of N-nitropyrazoles to 3- or 4-nitropyrazoles is a known phenomenon and could be a relevant area of investigation for understanding the stability and potential isomerization of the target compound. nih.govacs.org Additionally, novel Hofmann-type rearrangements have been observed in nitropyrazole systems, leading to the formation of fused pyrazolotriazinones. nih.gov Exploring the reactivity of derivatives of this compound under Hofmann rearrangement conditions could lead to new heterocyclic scaffolds.

Computational Design of New Derivatives with Tunable Chemical Properties

Computational chemistry offers powerful tools for the rational design of new derivatives of this compound with tailored electronic and steric properties. eurasianjournals.com Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies can provide valuable insights into the molecule's behavior and guide synthetic efforts. nih.govnih.govresearchgate.net

Future computational work could focus on:

Predicting Reactivity: DFT calculations can be employed to model reaction pathways, predict the stability of intermediates, and rationalize observed and potential rearrangement reactions. This can help in designing experiments to favor desired outcomes.

Tuning Electronic Properties: By systematically varying the substituents on the pyrazole ring in silico, it is possible to modulate the molecule's electronic properties, such as its electron-donating or -withdrawing character. This is crucial for applications where the electronic nature of the pyrazole is important, for instance, in coordination chemistry or materials science.

Designing for Specific Applications: QSAR models can be developed to correlate the structural features of pyrazole derivatives with specific activities, such as their potential as antioxidants or in other biological applications. mdpi.com This can accelerate the discovery of new compounds with enhanced performance.

Table 2: Potential Applications of Computational Chemistry

Computational MethodResearch GoalExpected Outcome
Density Functional Theory (DFT)Elucidate reaction mechanisms and predict reactivity.A deeper understanding of the compound's chemical behavior and guidance for synthetic planning.
Quantitative Structure-Activity Relationship (QSAR)Design derivatives with enhanced biological or chemical properties.Identification of promising new molecular structures for synthesis and testing.
Molecular DockingExplore potential interactions with biological targets.Prioritization of derivatives for synthesis as potential therapeutic agents. nih.gov

Integration into Complex Molecular Architectures for Advanced Chemical Functions

The functional handles present in this compound make it an excellent building block for the construction of more complex molecular architectures with advanced functions.

The hydroxymethyl group at the N1 position can be used for further derivatization, for example, through esterification or etherification, to attach the pyrazole moiety to other molecules or solid supports. The chloro and nitro groups can also be subjected to various transformations to introduce further complexity.

One exciting direction is the incorporation of this pyrazole derivative into metal-organic frameworks (MOFs) or as a ligand for coordination complexes . researchgate.net The nitrogen atoms of the pyrazole ring are excellent coordination sites for metal ions. The electronic properties of the pyrazole, and thus the resulting metal complex, can be fine-tuned by the chloro and nitro substituents. Such complexes could find applications in catalysis, sensing, or as functional materials. lifechemicals.com

Another avenue is the synthesis of hybrid molecules where the this compound unit is covalently linked to other pharmacophores or functional groups. For example, creating hybrid compounds with benzimidazolone has been shown to yield molecules with potent antioxidant properties. mdpi.com The unique substitution pattern of the target pyrazole could lead to hybrid molecules with novel biological activities or material properties.

Q & A

Q. What are the optimal synthetic routes for (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions, starting with substituted pyrazole precursors. Key steps include nitration, chlorination, and hydroxymethylation. For example, analogous compounds are synthesized by reacting pyrazole derivatives with formaldehyde under basic conditions . Critical parameters include:

  • Temperature : Maintain 60–80°C to avoid side reactions (e.g., decomposition of nitro groups).
  • Solvent : Polar aprotic solvents like DMF or acetonitrile enhance solubility and reaction efficiency .
  • Catalysts : Use K₂CO₃ or triethylamine to deprotonate intermediates and drive substitution reactions .
    Monitoring via TLC and adjusting stoichiometry of reagents (e.g., formaldehyde equivalents) can optimize yields >70% .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies the hydroxymethyl (-CH₂OH) group (δ ~4.5–5.0 ppm for -CH₂- and broad ~1–5 ppm for -OH) and confirms nitro/chloro substitution patterns on the pyrazole ring .
  • IR Spectroscopy : Peaks at ~1520 cm⁻¹ (N-O stretch of nitro group) and ~3400 cm⁻¹ (O-H stretch) validate functional groups .
  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and ESI+ ionization .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : Decomposes above 120°C, with nitro group reduction observed via DSC .
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation; UV-Vis spectra show increased absorbance at 300 nm after light exposure .
  • Hydrolytic Stability : Susceptible to ester hydrolysis in aqueous acidic/basic conditions; neutral pH and anhydrous environments are critical for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?

Discrepancies in antimicrobial or enzyme inhibition data often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC assays using CLSI guidelines) to compare activities across studies .
  • Stereochemical Purity : Chiral HPLC or X-ray crystallography (e.g., SHELXL refinement ) can confirm if enantiomeric impurities reduce observed efficacy.
  • Metabolic Interference : Use LC-MS/MS to identify metabolites in cell-based assays; nitro groups may be reduced to amines, altering activity .

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., C-4 chloro group) for nucleophilic substitution .
  • Molecular Docking : AutoDock Vina simulates binding to targets (e.g., bacterial dihydrofolate reductase), with scoring functions (ΔG < -7 kcal/mol) indicating high affinity .
  • MD Simulations : GROMACS trajectories (50 ns) assess stability of ligand-protein complexes; RMSD < 2 Å suggests durable binding .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic Studies : Measure KiK_i values via Lineweaver-Burk plots; competitive inhibition shows increased KmK_m with unchanged VmaxV_{max} .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding enthalpy (ΔH) and stoichiometry (n) to confirm 1:1 interaction with target enzymes .
  • X-ray Crystallography : Resolve co-crystal structures (e.g., PDB deposition) to visualize hydrogen bonds between the hydroxymethyl group and active-site residues .

Q. How can regioselectivity challenges in modifying the pyrazole ring be addressed?

  • Directing Groups : Introduce temporary substituents (e.g., sulfonyl) to steer nitration/chlorination to the C-3/C-4 positions .
  • Microwave Synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 100°C, 300 W), reducing side products by 30% compared to conventional methods .

Methodological Notes

  • Data Reproducibility : Replicate synthetic steps ≥3 times with NMR/MS validation at each stage .
  • Advanced Analytics : Use synchrotron XRD for ambiguous crystal structures and MALDI-TOF for high-molecular-weight adducts .
  • Ethical Reporting : Disclose all negative results (e.g., failed coupling reactions) to guide future research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.